

# Application Notes and Protocols for KMT2A Histone Methyltransferase (HMT) Assay

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## Compound of Interest

Compound Name: *HRX protein*

Cat. No.: *B1177240*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

KMT2A (Lysine Methyltransferase 2A), also known as MLL1, is a histone methyltransferase that plays a critical role in the regulation of gene expression during early development and hematopoiesis.[1][2] It specifically catalyzes the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with transcriptional activation.[1][3] KMT2A is part of a larger protein complex, and its activity is crucial for maintaining the expression of target genes, including the HOX gene cluster.[1][3] Chromosomal translocations involving the KMT2A gene are frequently observed in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3] These rearrangements result in fusion proteins that aberrantly recruit other factors, such as DOT1L, leading to the overexpression of leukemogenic genes.[3] Consequently, KMT2A and its associated pathways have emerged as significant targets for therapeutic intervention in oncology.

These application notes provide detailed protocols for performing in vitro biochemical assays to measure the enzymatic activity of KMT2A and to screen for its inhibitors. Two common methods are described: a radioisotope-based filter binding assay and a non-radioactive AlphaLISA® assay.

## Data Presentation

Table 1: Summary of KMT2A Inhibitors and their Potency

Compound Class	Inhibitor	Target Interaction	Assay Type	IC50	Cell Line (if applicable)
Menin-KMT2A Interaction Inhibitors	Revumenib (SNDX-5613)	Disrupts the interaction between Menin and the KMT2A fusion protein	Cell Viability	0.031 $\mu$ M - 0.125 $\mu$ M	KMT2A-rearranged ALL cell lines
MI-463	Disrupts the interaction between Menin and the KMT2A fusion protein	Cell Viability	~5.9 $\mu$ M	Infant B-ALL cells	
MI-503	Disrupts the interaction between Menin and the KMT2A fusion protein	Cell Viability	~6.1 $\mu$ M	Infant B-ALL cells	
Direct KMT2A-Fusion Protein Inhibitor	Disulfiram	Targets the N-terminal CXXC domain of KMT2A-fusion proteins, leading to their degradation	Not specified	Not specified	Not specified

Table 2: Typical Reaction Conditions for KMT2A HMT Assays

Parameter	Radioisotope-Based Assay	AlphaLISA® Assay
Enzyme	Recombinant KMT2A complex	Recombinant KMT2A complex
Substrate	Histone H3 peptide (e.g., H3 1-21) or full-length histone H3	Biotinylated Histone H3 peptide (e.g., H3 1-21)
Methyl Donor	S-adenosyl-L-[methyl- <sup>3</sup> H]-methionine ([ <sup>3</sup> H]-SAM)	S-adenosyl-L-methionine (SAM)
Assay Buffer	50 mM Tris-HCl, pH 8.5, 5 mM MgCl <sub>2</sub> , 4 mM DTT	50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20
Incubation Temperature	30°C	Room Temperature
Incubation Time	30-60 minutes	60 minutes

## Experimental Protocols

### Protocol 1: Radioisotope-Based Filter Binding Assay for KMT2A Activity

This protocol describes a standard method for measuring KMT2A activity by quantifying the incorporation of a radiolabeled methyl group from [<sup>3</sup>H]-SAM onto a histone substrate.

#### Materials:

- Recombinant KMT2A complex
- Histone H3 peptide (e.g., residues 1-21) or full-length Histone H3
- S-adenosyl-L-[methyl-<sup>3</sup>H]-methionine ([<sup>3</sup>H]-SAM)
- Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl<sub>2</sub>, 4 mM DTT
- Stop Solution: 7.5 M Guanidine Hydrochloride
- Phosphocellulose filter paper or plates

- Wash Buffer: 50 mM Sodium Carbonate, pH 9.0

- Scintillation fluid

- Scintillation counter

#### Procedure:

- Reaction Setup:
  - Prepare a master mix of the reaction components (Assay Buffer, KMT2A enzyme, and histone substrate) on ice.
  - For inhibitor screening, add 1  $\mu$ L of the test compound at various concentrations (dissolved in DMSO) or DMSO as a vehicle control to the reaction wells.
  - Add 19  $\mu$ L of the master mix to each well of a 96-well plate.
  - Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
- Initiation of Reaction:
  - Start the reaction by adding 5  $\mu$ L of [ $^3$ H]-SAM to each well. The final reaction volume should be 25  $\mu$ L.
  - Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.
- Termination of Reaction and Substrate Capture:
  - Stop the reaction by adding 10  $\mu$ L of the Stop Solution to each well.
  - Transfer the reaction mixture to a phosphocellulose filter plate.
  - Allow the substrate to bind to the filter for 5-10 minutes at room temperature.
- Washing:

- Wash the filter plate 3-5 times with 200  $\mu$ L of Wash Buffer per well to remove unincorporated [ $^3$ H]-SAM.
- Detection:
  - Dry the filter plate completely.
  - Add 30  $\mu$ L of scintillation fluid to each well.
  - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - For inhibitor screening, calculate the percent inhibition for each compound concentration relative to the DMSO control.
  - Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Protocol 2: AlphaLISA® Assay for KMT2A Activity

This protocol provides a non-radioactive, homogeneous method for detecting KMT2A activity using AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the methylation of a biotinylated histone H3 peptide.

### Materials:

- Recombinant KMT2A complex
- Biotinylated Histone H3 peptide (e.g., residues 1-21)
- S-adenosyl-L-methionine (SAM)
- AlphaLISA® Acceptor beads conjugated to an anti-methylated H3K4 antibody
- Streptavidin-coated Donor beads
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20

- AlphaLISA® Buffer (as per manufacturer's recommendation)
- 384-well white opaque microplates

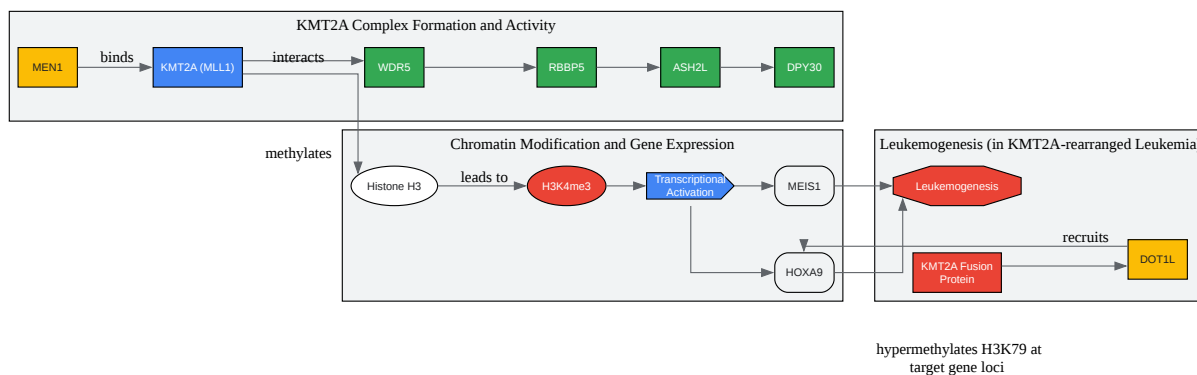
- Alpha-enabled plate reader

#### Procedure:

- Reaction Setup:
  - Dilute the KMT2A enzyme, biotinylated H3 peptide, SAM, and test compounds in Assay Buffer.
  - Add 2.5  $\mu$ L of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
  - Add 2.5  $\mu$ L of the KMT2A enzyme solution.
  - Pre-incubate for 10-15 minutes at room temperature.
- Initiation of Reaction:
  - Start the reaction by adding 5  $\mu$ L of a mix containing the biotinylated H3 peptide and SAM.
  - Incubate the plate at room temperature for 60 minutes.
- Detection:
  - Prepare the AlphaLISA® Acceptor beads in AlphaLISA® Buffer. Add 5  $\mu$ L of the Acceptor bead solution to each well to stop the reaction.
  - Incubate for 60 minutes at room temperature in the dark.
  - Prepare the Streptavidin-coated Donor beads in AlphaLISA® Buffer. Add 10  $\mu$ L of the Donor bead solution to each well.
  - Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition:

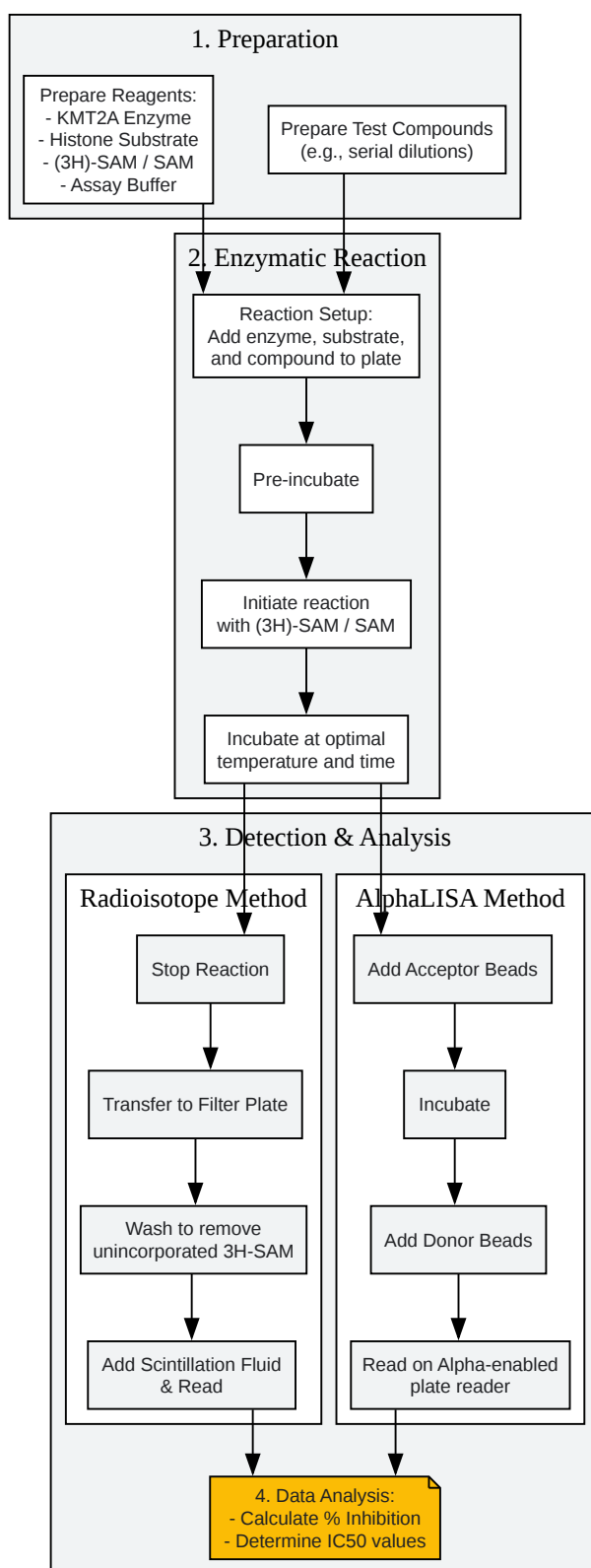
- Read the plate on an Alpha-enabled plate reader according to the manufacturer's instructions.
- Data Analysis:
  - The AlphaLISA® signal is proportional to the amount of methylated peptide produced.
  - For inhibitor screening, calculate the percent inhibition relative to the DMSO control and determine the IC50 values as described in the radioisotope assay protocol.

## Visualizations



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Caption: KMT2A signaling pathway in normal and leukemic contexts.



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Caption: General experimental workflow for a KMT2A HMT assay.



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